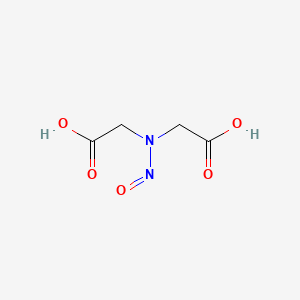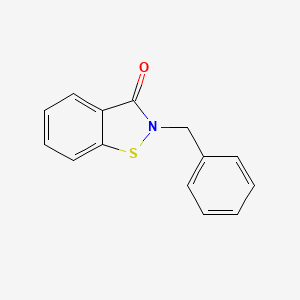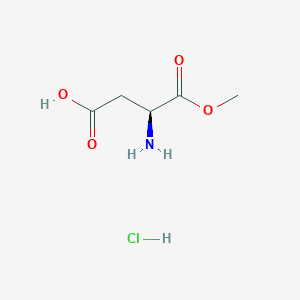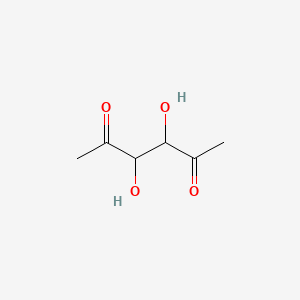
3,4-Dihydroxyhexane-2,5-dione
概要
説明
3,4-Dihydroxyhexane-2,5-dione is a chemical compound with the molecular formula C6H10O4 . It has a molecular weight of 146.14 .
Synthesis Analysis
The synthesis of 3,4-Dihydroxyhexane-2,5-dione can be achieved from Methylglyoxal . There are several synthetic routes available for the production of 3,4-Dihydroxyhexane-2,5-dione .Molecular Structure Analysis
The molecular structure of 3,4-Dihydroxyhexane-2,5-dione consists of 6 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . It has been found that two molecules of 3,4-Dihydroxyhexane-2,5-dione can condense to afford a novel, tricyclic acetal .Physical And Chemical Properties Analysis
3,4-Dihydroxyhexane-2,5-dione has a predicted boiling point of 349.1±37.0 °C and a predicted density of 1.242±0.06 g/cm3 . Its melting point is 74 °C .科学的研究の応用
Conversion in Organic Synthesis
3,4-Dihydroxyhexane-2,5-dione is involved in the transformation of pyrrolidine-2,5-dione to maleimide through Tosylation. This process has significance in understanding the properties of these compounds and related organic synthesis (Yan et al., 2018).
Role in Ketosis
During ketosis, 3,4-Dihydroxyhexane-2,5-dione (as 3-hydroxyhexane-2,5-dione) plays a role in buffering the α-oxoaldehyde methylglyoxal, a byproduct involved in aging and diabetes-related diseases. This process involves a non-enzymatic reaction during diabetic and dietary ketosis (Salomón et al., 2017).
Catalysis and Material Science
3,4-Dihydroxyhexane-2,5-dione derivatives are being explored in catalysis and material science. For example, its derivatives play a role in the inhibition of corrosion in materials (Chafiq et al., 2020), and in the synthesis of new compounds with potential applications in organic and medicinal research (Xiang et al., 2015).
Environmental Impact
Its derivatives are also being studied for their environmental impact, particularly in green chemistry applications, such as the transformation of bio-derived furans to valuable ketoacids and diketones (Gupta et al., 2015). This research highlights the potential of 3,4-Dihydroxyhexane-2,5-dione in sustainable chemical processes.
Photophysics and Electronics
In the field of photophysics and electronics, derivatives of 3,4-Dihydroxyhexane-2,5-dione, such as diketopyrrolopyrrole, are used in the study of linear photophysics and stimulated emission, which has implications in the development of new electronic materials (Zadeh et al., 2015).
Medical Research
In medical research, derivatives of 3,4-Dihydroxyhexane-2,5-dione are studied for their anticancer properties. These compounds have shown potential activity against different cancer cell lines, opening new avenues for cancer treatment (Dang Thi et al., 2015).
特性
IUPAC Name |
3,4-dihydroxyhexane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDWELNLPMBYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948453 | |
| Record name | 1,6-Dideoxyhexo-2,5-diulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxyhexane-2,5-dione | |
CAS RN |
25566-16-9, 36871-96-2 | |
| Record name | 3,4-Dihydroxy-2,5-hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25566-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyhexane-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025566169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | threo-2,5-Hexodiulose, 1,6-dideoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Dideoxyhexo-2,5-diulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxyhexane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

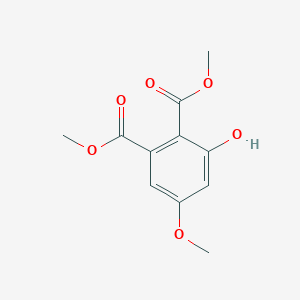
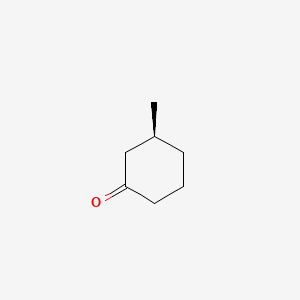
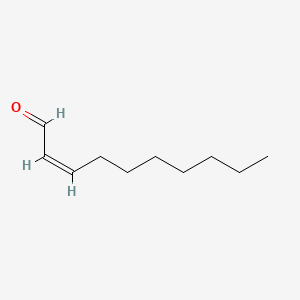
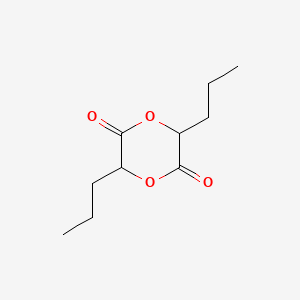
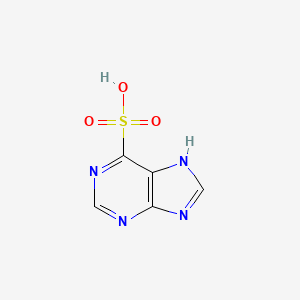

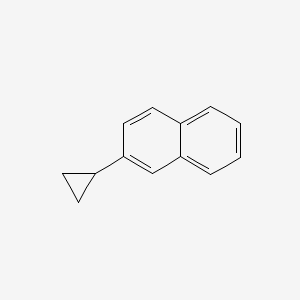
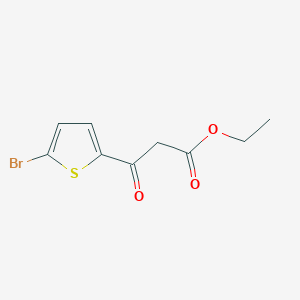

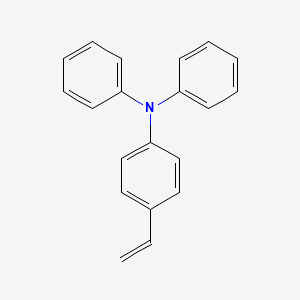
![4-[Benzyl(methyl)amino]benzoic acid](/img/structure/B3050317.png)
